Cas no 165385-30-8 (7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine)
7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL7625135
- EN300-1645805
- 165385-30-8
- 7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine
- 3,4,5,6,-tetrahydro-7-methoxy-4-phenyl-2h-azepine
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- Inchi: 1S/C13H17NO/c1-15-13-8-7-12(9-10-14-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
- InChI Key: RCNQYWMDRQHQRH-UHFFFAOYSA-N
- SMILES: O(C)C1CCC(C2C=CC=CC=2)CCN=1
Computed Properties
- Exact Mass: 203.131014166g/mol
- Monoisotopic Mass: 203.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 21.6Ų
7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1645805-50mg |
7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine |
165385-30-8 | 50mg |
$792.0 | 2023-09-22 | ||
| Enamine | EN300-1645805-100mg |
7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine |
165385-30-8 | 100mg |
$829.0 | 2023-09-22 | ||
| Enamine | EN300-1645805-250mg |
7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine |
165385-30-8 | 250mg |
$867.0 | 2023-09-22 | ||
| Enamine | EN300-1645805-500mg |
7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine |
165385-30-8 | 500mg |
$905.0 | 2023-09-22 | ||
| Enamine | EN300-1645805-1000mg |
7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine |
165385-30-8 | 1000mg |
$943.0 | 2023-09-22 | ||
| Enamine | EN300-1645805-2500mg |
7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine |
165385-30-8 | 2500mg |
$1848.0 | 2023-09-22 | ||
| Enamine | EN300-1645805-5000mg |
7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine |
165385-30-8 | 5000mg |
$2732.0 | 2023-09-22 | ||
| Enamine | EN300-1645805-10000mg |
7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine |
165385-30-8 | 10000mg |
$4052.0 | 2023-09-22 | ||
| Enamine | EN300-1645805-0.05g |
7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine |
165385-30-8 | 0.05g |
$792.0 | 2023-07-10 | ||
| Enamine | EN300-1645805-0.1g |
7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine |
165385-30-8 | 0.1g |
$829.0 | 2023-07-10 |
7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine
Introduction to 7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine (CAS No. 165385-30-8)
7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine, identified by its Chemical Abstracts Service (CAS) number 165385-30-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the azepine class, characterized by a saturated seven-membered ring containing two nitrogen atoms. The presence of a methoxy group at the 7-position and a phenyl ring at the 4-position introduces unique electronic and steric properties, making it a promising scaffold for drug discovery.
The structure of 7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine exhibits a balance of flexibility and rigidity, which is often exploited in the design of bioactive molecules. The tetrahydroazepine core is known for its ability to mimic the conformational preferences of certain biological targets, particularly in the realm of central nervous system (CNS) pharmacology. This structural motif has been extensively studied for its potential in modulating neurotransmitter systems, making it a valuable candidate for therapeutic intervention.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine and biological macromolecules. Studies have highlighted its binding affinity to various receptors and enzymes, suggesting multiple avenues for therapeutic application. For instance, preliminary research indicates that this compound may interact with serotonin receptors, potentially offering benefits in the treatment of neurodegenerative disorders and mood disorders.
The synthesis of 7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine has been optimized through multiple synthetic pathways, each offering distinct advantages in terms of yield and purity. Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have enabled the efficient construction of complex azepine derivatives. These methods not only enhance the scalability of production but also allow for the introduction of additional functional groups tailored to specific pharmacological profiles.
In the realm of drug discovery, 7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine serves as a versatile building block for more complex molecules. Its structural features can be modified to explore novel pharmacological activities without compromising core binding interactions. This flexibility has led to its incorporation in several high-throughput screening (HTS) campaigns aimed at identifying lead compounds for various therapeutic indications. The compound’s ability to modulate receptor activity with high selectivity makes it an attractive candidate for further development.
Emerging research suggests that 7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H-azepine may exhibit potential benefits in treating conditions associated with neuroinflammation and oxidative stress. Preclinical studies have demonstrated its ability to interact with inflammatory pathways and antioxidant systems within neuronal cells. These findings align with current trends in pharmacotherapy that aim to address multifaceted mechanisms underlying neurological disorders. The compound’s dual action on both receptor signaling and cellular homeostasis positions it as a promising candidate for next-generation therapeutics.
The pharmacokinetic properties of 7-methoxy-4-phenyl-3,4,5,6-tetrahydro-2H azepine are also subjects of interest in drug development. Initial pharmacokinetic studies indicate favorable absorption、distribution、metabolism、and excretion (ADME) profiles,suggesting potential for oral administration and reasonable bioavailability。Further investigation into metabolic pathways will be crucial in optimizing dosing regimens and minimizing side effects。The compound’s stability under various physiological conditions also contributes to its suitability as a pharmaceutical intermediate。
As research progresses,the applications of 7-methoxy - 4 - phenyl - 3 , 4 , 5 , 6 - tetrahydro - 2 H - azepine are expected to expand into new therapeutic areas。Collaborative efforts between academic researchers and pharmaceutical companies will be essential in translating preclinical findings into clinical trials。The integration of innovative technologies such as artificial intelligence (AI) - driven drug design will further accelerate the development pipeline,enabling more rapid identification of optimized derivatives。
In conclusion,7-methoxy - 4 - phenyl - 3 , 4 , 5 , 6 - tetrahydro - 2 H - azepine (CAS No.165385 - 30 - 8) represents a significant advancement in medicinal chemistry,with broad implications for therapeutic intervention。Its unique structural features,combined with promising preclinical data,make it a compelling candidate for further exploration。As our understanding of biological systems continues to evolve,compounds like this will play an increasingly important role in addressing complex diseases and improving patient outcomes。
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